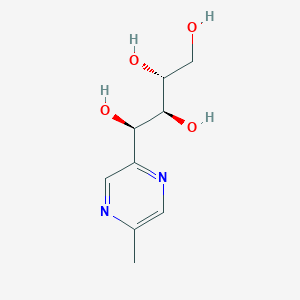
(1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol, also known as D-mannitol, is a sugar alcohol that is commonly used in the pharmaceutical industry as an excipient. It is a white crystalline powder that is odorless and has a sweet taste. D-mannitol is widely used in the formulation of various drugs due to its excellent physicochemical properties, such as solubility, stability, and low toxicity.
Mécanisme D'action
The mechanism of action of (1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol as an osmotic agent is based on the principles of osmosis. When (1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol is administered intravenously, it enters the bloodstream and is distributed throughout the body. It then crosses the blood-brain barrier and enters the brain tissue. Once inside the brain tissue, (1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol draws water out of the cells, thereby reducing the volume of the brain tissue and the pressure inside the skull.
Biochemical and Physiological Effects
(1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol has several biochemical and physiological effects on the body. It is a non-metabolizable sugar alcohol that is excreted unchanged in the urine. It does not affect the blood glucose levels and is therefore safe for use in diabetic patients. (1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol also has a diuretic effect, which can help to reduce fluid overload in patients with heart failure or renal failure.
Avantages Et Limitations Des Expériences En Laboratoire
(1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol has several advantages as a laboratory reagent. It is readily available, inexpensive, and has a long shelf-life. It is also easy to handle and has a low toxicity. However, (1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol has some limitations as a laboratory reagent. It is hygroscopic and can absorb moisture from the air, which can affect its stability and accuracy. It also has a low solubility in some solvents, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of (1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol. One area of research is the development of new formulations of (1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of (1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol in the brain and its potential use in the treatment of other neurological disorders. Additionally, the use of (1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol as a cryoprotectant for the preservation of cells and tissues is an area of growing interest in the field of biotechnology.
Méthodes De Synthèse
(1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol can be synthesized by the hydrogenation of fructose or the reduction of mannose. The hydrogenation of fructose is the most common method for the industrial production of (1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol. The process involves the reaction of fructose with hydrogen gas in the presence of a catalyst, such as Raney nickel or palladium on carbon. The reaction produces (1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol and water as by-products.
Applications De Recherche Scientifique
(1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol has been extensively studied for its various scientific research applications. One of the most important applications of (1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol is in the field of neurology. (1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol is used as an osmotic agent to reduce intracranial pressure in patients with traumatic brain injury or cerebral edema. It works by drawing water out of the brain tissue, thereby reducing the pressure inside the skull.
Propriétés
Numéro CAS |
13532-06-4 |
|---|---|
Nom du produit |
(1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol |
Formule moléculaire |
C9H14N2O4 |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
(1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol |
InChI |
InChI=1S/C9H14N2O4/c1-5-2-11-6(3-10-5)8(14)9(15)7(13)4-12/h2-3,7-9,12-15H,4H2,1H3/t7-,8-,9-/m1/s1 |
Clé InChI |
ZHCOCLGEHTXBQU-IWSPIJDZSA-N |
SMILES isomérique |
CC1=CN=C(C=N1)[C@H]([C@@H]([C@@H](CO)O)O)O |
SMILES |
CC1=CN=C(C=N1)C(C(C(CO)O)O)O |
SMILES canonique |
CC1=CN=C(C=N1)C(C(C(CO)O)O)O |
Synonymes |
2-METHYL-6-ARABOTETRAHYDROXYBUTYLPYRAZINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



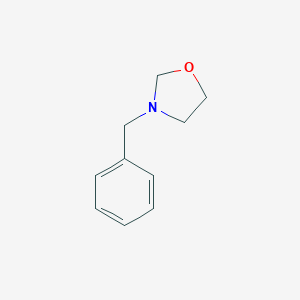
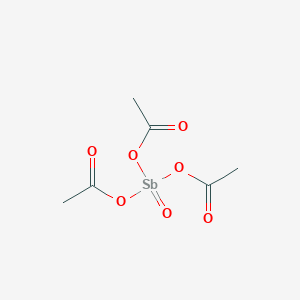
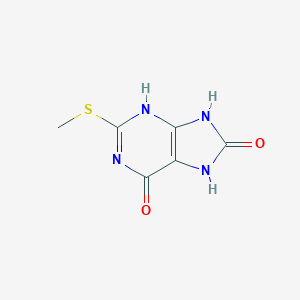
![Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl-](/img/structure/B84542.png)



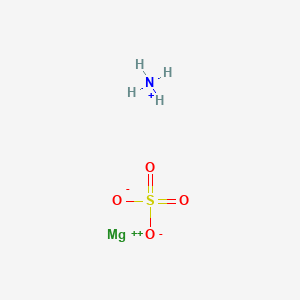
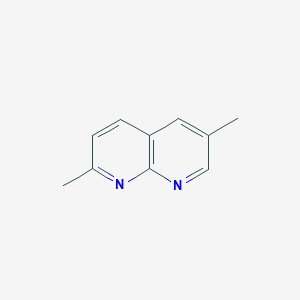



![4-[(Z)-3-aminobut-2-enoyl]oxybutyl (Z)-3-aminobut-2-enoate](/img/structure/B84559.png)
